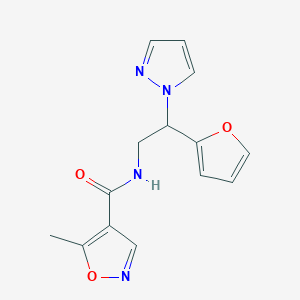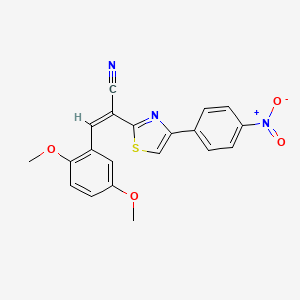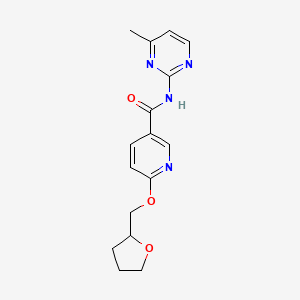![molecular formula C8H17Cl2N3 B2480726 Dihidrocloruro de metil[(trimetil-1H-pirazol-4-il)metil]amina CAS No. 2094301-50-3](/img/structure/B2480726.png)
Dihidrocloruro de metil[(trimetil-1H-pirazol-4-il)metil]amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, where key functional groups are combined under specific conditions to form the pyrazole ring. For compounds similar to methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, Schiff base formation is a common step, involving the reaction of amine and carbonyl compounds (Hayvalı, Unver, & Svoboda, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule. Studies reveal that these molecules can crystallize in various space groups, exhibiting different unit cell parameters and crystallization patterns, indicative of the versatility in the structural aspects of pyrazole derivatives (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including tautomeric shifts, N-alkylation, and reactions with other organic molecules to form complex structures. These reactions are influenced by the pyrazole’s functional groups and the reaction conditions, such as pH and temperature (Koyioni, Manoli, Manos, & Koutentis, 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystallization behavior, are crucial for their practical applications. These properties are determined by the compound’s molecular structure and substituents, affecting its interaction with solvents and other molecules.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability, are key for understanding the behavior of pyrazole derivatives in chemical reactions and potential applications. These properties are influenced by the electronic distribution within the molecule and the presence of functional groups.
Aplicaciones Científicas De Investigación
Actividades antileishmaniales y antimaláricas
Los compuestos que llevan pirazol, como el , son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales y antimaláricas . Por ejemplo, el compuesto 13, un derivado de pirazol acoplado a hidracina, mostró una actividad antipromastigote superior que fue 174 y 2,6 veces más activa que los fármacos estándar miltefosina y anfotericina B desoxicolato . Además, los compuestos diana 14 y 15 provocaron mejores efectos de inhibición contra Plasmodium berghei con una supresión del 70,2% y el 90,4%, respectivamente .
Estudios de acoplamiento molecular
Se han realizado estudios de acoplamiento molecular en estos compuestos para justificar su potente actividad antipromastigote in vitro . Por ejemplo, el compuesto 13 tiene un patrón de ajuste deseable en el bolsillo de LmPTR1 (sitio activo) caracterizado por una energía libre de unión más baja .
Síntesis de antibióticos
Este compuesto es un intermedio importante en la síntesis de ceftolozano, un nuevo antibiótico cefalosporínico de quinta generación intravenoso . Ceftolozano tiene buena tolerancia, un amplio espectro antibacteriano, fuerte actividad contra bacterias Gram-positivas y Gram-negativas, y fuerte actividad antibacteriana contra Pseudomonas aeruginosa y Pseudomonas aeruginosa multirresistente en pruebas in vivo e in vitro .
Síntesis de otros compuestos
Se ha desarrollado una ruta sintética para el N-(2-{[({1-metil-5-[(trifenilmetil)amino]-1H-pirazol-4-il}amino)carbonil]amino}etil)carbamato de tert-butilo a partir de 1-metil-1H-pirazol-5-amina mediante nitrosación, reducción, esterificación, protección del grupo amino y pasos de condensación con un rendimiento global del 59,5% .
Agentes antimicrobianos potenciales
Se han realizado estudios de acoplamiento molecular in silico de compuestos heterocíclicos que llevan oxadiazol y pirimidina como posibles agentes antimicrobianos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . They have been reported to bind to both early and late transition metal complexes .
Mode of Action
It’s worth noting that similar compounds have been shown to feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .
Biochemical Pathways
Compounds with similar structures have been used in various applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 153225 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
It’s worth noting that the compound was prepared utilizing a c–f activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and koh in dimethylsulfoxide (dmso) . This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment.
Análisis Bioquímico
Biochemical Properties
Pyrazole derivatives are known for their diverse pharmacological effects
Molecular Mechanism
It’s important to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(5-9-3)7(2)11(4)10-6;;/h9H,5H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNULNIBHLKFVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2094301-50-3 |
Source


|
| Record name | methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

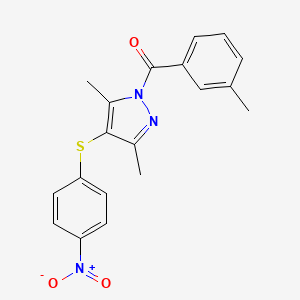
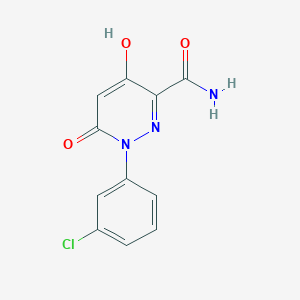
![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)
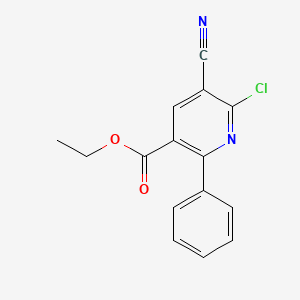


![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)

